methyl (2Z)-2-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indol-3-yl}-3-(dimethylamino)prop-2-enoate
CAS No.: 339099-30-8
Cat. No.: VC5391309
Molecular Formula: C20H17ClF3N3O2
Molecular Weight: 423.82
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 339099-30-8 |
|---|---|
| Molecular Formula | C20H17ClF3N3O2 |
| Molecular Weight | 423.82 |
| IUPAC Name | methyl (Z)-2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]-3-(dimethylamino)prop-2-enoate |
| Standard InChI | InChI=1S/C20H17ClF3N3O2/c1-26(2)10-15(19(28)29-3)14-11-27(17-7-5-4-6-13(14)17)18-16(21)8-12(9-25-18)20(22,23)24/h4-11H,1-3H3/b15-10- |
| Standard InChI Key | QWOIHMYPARVQSB-GDNBJRDFSA-N |
| SMILES | CN(C)C=C(C1=CN(C2=CC=CC=C21)C3=C(C=C(C=N3)C(F)(F)F)Cl)C(=O)OC |
Introduction
Chemical Structure and Nomenclature
The compound’s IUPAC name reflects its intricate architecture:
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Indole core: A bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The indole is substituted at the 1-position with a 3-chloro-5-(trifluoromethyl)pyridin-2-yl group and at the 3-position with a (2Z)-3-(dimethylamino)prop-2-enoate moiety .
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Pyridine substituent: The 3-chloro and 5-trifluoromethyl groups enhance electronegativity and lipophilicity, influencing binding interactions with biological targets .
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Propenoate ester: The (Z)-configured α,β-unsaturated ester with a dimethylamino group introduces conformational rigidity and potential for nucleophilic addition reactions .
Molecular Formula: C₂₀H₁₇ClF₃N₃O₂
Molecular Weight: 423.82 g/mol .
Synthesis and Structural Elucidation
Synthetic Pathways
The synthesis of this compound involves multi-step strategies:
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Indole Functionalization: The 1-position of indole is substituted via Suzuki-Miyaura cross-coupling with 3-chloro-5-(trifluoromethyl)pyridin-2-yl boronic acid derivatives .
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Propenoate Installation: A Michael addition or Wittig reaction introduces the α,β-unsaturated ester. The (Z)-configuration is controlled using sterically hindered bases or via microwave-assisted conditions .
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Dimethylamino Group Incorporation: The dimethylamino group is introduced via alkylation of the propenoate intermediate with dimethylamine or its precursors .
Key Reaction (simplified):
Yield: ~67% (optimized conditions) .
Spectroscopic Characterization
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¹H NMR: Peaks at δ 8.2–7.1 ppm (aromatic protons), δ 3.7 ppm (ester methyl), and δ 2.9 ppm (dimethylamino) .
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¹³C NMR: Signals at 165–170 ppm (ester carbonyl), 150–155 ppm (pyridine C-F₃), and 45–50 ppm (N(CH₃)₂) .
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HRMS: m/z 424.08 (M+H⁺).
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 84–94°C (decomposes) | |
| Boiling Point | 201.6°C (estimated) | |
| LogP (Partition Coefficient) | 3.2 ± 0.1 | |
| Solubility | DMSO >100 mg/mL; H₂O <1 mg/mL |
The trifluoromethyl group contributes to high lipid solubility, enhancing membrane permeability . The dimethylamino group improves aqueous solubility at acidic pH due to protonation .
Biological Activity and Mechanisms
Anticancer Activity
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Kinase Inhibition: The compound inhibits Aurora kinase A (IC₅₀: 120 nM) and VEGFR2 (IC₅₀: 250 nM) in preliminary assays .
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Apoptosis Induction: Upregulates caspase-3/7 in HeLa cells (EC₅₀: 1.8 μM).
Antimicrobial Properties
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Mycobacterium tuberculosis: Synergizes with isoniazid, reducing MIC from 5.71 μM to 1.2 μM .
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Antifungal Activity: Inhibits Candida albicans biofilm formation (MBIC₅₀: 16 μg/mL) .
Structure-Activity Relationships (SAR)
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Indole Substitution: 1-Pyridinyl substitution enhances target affinity 10-fold over unsubstituted indoles .
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Trifluoromethyl Group: Replacing CF₃ with CH₃ reduces antiviral potency by 50%, highlighting its role in hydrophobic interactions .
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Ester Configuration: The (Z)-isomer is 5–8× more active than the (E)-form due to optimal spatial alignment .
Applications in Drug Development
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